Bodipy 8-Chloromethane Bodipy 8-Chloromethane
Brand Name: Vulcanchem
CAS No.: 208462-25-3
VCID: VC21179580
InChI: InChI=1S/C14H16BClF2N2/c1-8-5-10(3)19-13(8)12(7-16)14-9(2)6-11(4)20(14)15(19,17)18/h5-6H,7H2,1-4H3
SMILES: [B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCl)C)C)(F)F
Molecular Formula: C14H16BClF2N2
Molecular Weight: 296.55 g/mol

Bodipy 8-Chloromethane

CAS No.: 208462-25-3

Cat. No.: VC21179580

Molecular Formula: C14H16BClF2N2

Molecular Weight: 296.55 g/mol

* For research use only. Not for human or veterinary use.

Bodipy 8-Chloromethane - 208462-25-3

Specification

CAS No. 208462-25-3
Molecular Formula C14H16BClF2N2
Molecular Weight 296.55 g/mol
IUPAC Name 8-(chloromethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Standard InChI InChI=1S/C14H16BClF2N2/c1-8-5-10(3)19-13(8)12(7-16)14-9(2)6-11(4)20(14)15(19,17)18/h5-6H,7H2,1-4H3
Standard InChI Key PFXASTXHAMZMNO-UHFFFAOYSA-N
SMILES [B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCl)C)C)(F)F
Canonical SMILES [B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCl)C)C)(F)F

Introduction

Chemical Structure and Properties

Basic Identification

Bodipy 8-Chloromethane, also known by its CAS number 208462-25-3, is a synthetic fluorescent dye with the molecular formula C₁₄H₁₆BClF₂N₂ and a molecular weight of 296.55 g/mol . The compound belongs to the larger family of BODIPY dyes, which are characterized by their boron-dipyrromethene core structure. These compounds have gained significant attention in research due to their exceptional optical properties.

Structural Characteristics

The compound features a tricyclic structure with distinctive characteristics that contribute to its fluorescent properties. Its IUPAC name is 8-(chloromethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene . The structural representation can be described using the SMILES notation: [B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCl)C)C)(F)F .

Table 1: Chemical Identifiers of Bodipy 8-Chloromethane

ParameterInformation
Common NameBodipy 8-Chloromethane
CAS Number208462-25-3
Molecular FormulaC₁₄H₁₆BClF₂N₂
Molecular Weight296.55 g/mol
InChIKeyPFXASTXHAMZMNO-UHFFFAOYSA-N

Synonyms and Alternative Nomenclature

The compound is known by several alternative names and synonyms in scientific literature and chemical databases:

  • (T-4)-[2-[2-Chloro-1-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)ethyl]-3,5-dimethyl-1H-pyrrolato-kappaN]difluoro-boron

  • 10-(Chloromethyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f] diazaborinin-4-ium-5-uide

  • 8-(chloromethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Applications and Research Uses

Fluorescent Properties and Applications

Bodipy 8-Chloromethane is primarily utilized as a fluorophore in scientific research. Its core application is as a fluorescent probe, making it valuable in various experimental settings that require fluorescent labeling or tracking . The BODIPY family of compounds is known for their high quantum yields, sharp emission bandwidths, and good photostability, which makes Bodipy 8-Chloromethane particularly useful in fluorescence-based applications.

Spectroscopic Research

Recent research has examined the optical properties of BODIPY compounds, including Bodipy 8-Chloromethane. A benchmark study published in the Journal of Physical Chemistry investigated vertical excitation energies and oscillator strengths for HOMO → LUMO transitions of 17 BODIPY structures, showing a large variety of ring sizes and substituents . This research compared results obtained through time-dependent density functional theory (TDDFT) and delta-self-consistent-field (ΔSCF) methods using 13 different exchange correlation kernels against experimental excitation energies. The study found that time-independent ΔSCF DFT methods, when used with hybrid PBE0 and B3LYP functionals, outperformed TDDFT and were competitive with more computationally expensive methods like CC2 and CASPT2 .

Biological Research Applications

In biological research, Bodipy 8-Chloromethane has been used to study structural rearrangements in ion channels. For instance, it has been employed in research on β1-subunit-induced structural rearrangements of the Ca2+- and voltage-activated K+ (BK) channel, as reported in the Proceedings of the National Academy of Sciences .

Physical and Chemical Properties

Spectroscopic Characteristics

BODIPY compounds typically exhibit strong absorption in the visible range with narrow emission bands and high fluorescence quantum yields. Their photophysical properties can be modulated through structural modifications, making them versatile fluorophores for various applications. While specific spectroscopic data for Bodipy 8-Chloromethane is limited in the provided search results, BODIPY compounds generally show:

  • Sharp absorption and emission peaks

  • High molar extinction coefficients

  • Good photostability

  • Relatively environment-insensitive fluorescence

Stability and Reactivity

The chloromethyl group at the 8-position of Bodipy 8-Chloromethane provides a reactive site that can be utilized for further functionalization through nucleophilic substitution reactions. This reactive handle makes the compound valuable for creating more complex fluorescent conjugates and probes.

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash skin thoroughly after handling
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P302+P352IF ON SKIN: Wash with plenty of soap and water
P304+P340IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P312Call a poison center or doctor if you feel unwell
P337+P313If eye irritation persists: Get medical advice/attention
P362Take off contaminated clothing and wash before reuse
P403+P233Store in a well-ventilated place. Keep container tightly closed
P405Store locked up
P501Dispose of contents/container to an approved waste disposal plant
ParameterSpecification
PurityResearch grade
FormNeat (typically)
Pack SizesAvailable as 5 mg, 10 mg, 100 mg depending on supplier
Intended UseResearch use only, industrial and scientific applications
RestrictionsNot validated for medical applications

Supplier Information

The compound is available from several chemical suppliers including MedChemExpress, BioCat GmbH, LGC Standards, and AK Scientific, among others . Each supplier may have specific product codes, pack sizes, and additional documentation requirements, particularly due to the compound's hazard classification.

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